![molecular formula C20H22ClN7 B5690443 N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various cancers.
Mecanismo De Acción
Rucaparib inhibits the activity of PARP enzymes, which are involved in the repair of single-stranded DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Rucaparib also has the potential to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
Rucaparib has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of rucaparib is its ability to selectively target cancer cells with DNA repair defects, while sparing normal cells. This makes it a potentially less toxic treatment option than traditional chemotherapy. However, one limitation is that not all cancer cells have defects in DNA repair mechanisms, and therefore may not respond to rucaparib treatment.
Direcciones Futuras
There are several future directions for the development of rucaparib and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in other types of cancer, such as pancreatic and lung cancer.
Métodos De Síntesis
The synthesis of rucaparib involves several steps, including the reaction of 3-chloroaniline with 1,2,4,5-tetrafluorobenzene to form 3-chloro-1,2,4,5-tetrafluorobenzene. This intermediate is then reacted with 4-phenylpiperazine to form N-(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine. The final step involves the chlorination of the triazine ring to yield rucaparib.
Aplicaciones Científicas De Investigación
Rucaparib has been extensively studied for its potential use in the treatment of various cancers, including ovarian, breast, and prostate cancers. PARP inhibitors such as rucaparib target cancer cells that have defects in DNA repair mechanisms, leading to their selective killing. Rucaparib has shown promising results in preclinical studies and is currently being tested in clinical trials.
Propiedades
IUPAC Name |
2-N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7/c21-15-5-4-6-16(13-15)23-20-25-18(24-19(22)26-20)14-27-9-11-28(12-10-27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPUNBVVNAHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)
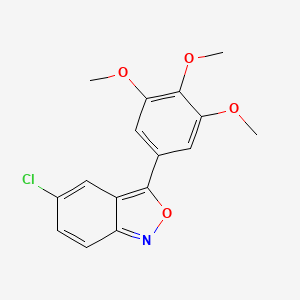
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
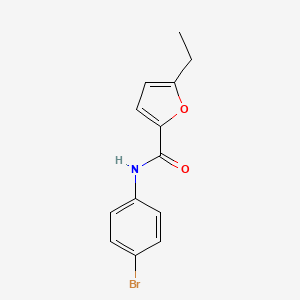
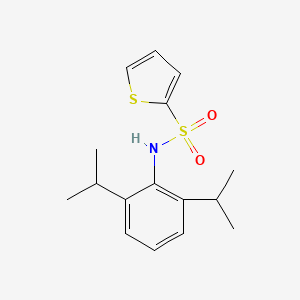
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
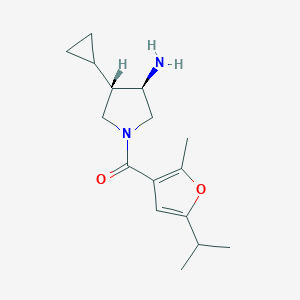
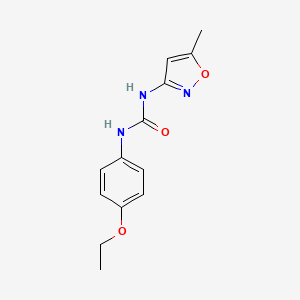

![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)